Monoammonium methanearsonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Arsonic acid, methyl-, monoammonium salt (9CI): , also known by its CAS number 2321-53-1, is an organoarsenic compound. It is a derivative of methylarsonic acid and is characterized by the presence of a methyl group attached to the arsenic atom. This compound is typically found as a white, water-soluble solid and is used in various industrial and agricultural applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arsonic acid, methyl-, monoammonium salt involves the reaction of arsenous acid with methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reactant concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Arsonic acid, methyl-, monoammonium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

Reduction: It can be reduced to lower oxidation state arsenic compounds.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield arsenic pentoxide, while reduction can produce arsine derivatives .

Scientific Research Applications

Chemistry: In chemistry, arsonic acid, methyl-, monoammonium salt is used as a precursor for the synthesis of other organoarsenic compounds. It is also employed in various analytical techniques to study arsenic chemistry .

Biology and Medicine: In biological research, this compound is used to study the effects of arsenic on cellular processes. It has applications in toxicology to understand the mechanisms of arsenic toxicity and its impact on human health .

Industry: Industrially, arsonic acid, methyl-, monoammonium salt is used as a herbicide and fungicide, particularly in the cultivation of cotton and rice. It helps control unwanted vegetation and fungal infections, thereby improving crop yield .

Mechanism of Action

The mechanism of action of arsonic acid, methyl-, monoammonium salt involves its interaction with cellular components. The compound can interfere with enzyme function by binding to thiol groups, leading to the inhibition of critical metabolic pathways. This results in cellular toxicity and can cause cell death. The molecular targets include enzymes involved in cellular respiration and DNA synthesis .

Comparison with Similar Compounds

Methylarsonic acid: A closely related compound with similar chemical properties but without the ammonium salt form.

Disodium methyl arsonate: Another derivative used as a herbicide with different solubility and application properties.

Uniqueness: Arsonic acid, methyl-, monoammonium salt is unique due to its specific ammonium salt form, which affects its solubility and reactivity. This makes it particularly useful in certain industrial applications where other derivatives may not be as effective .

Biological Activity

Monoammonium methanearsonate (MMA) is an organoarsenic compound that has garnered attention for its biological activity, particularly in agricultural and environmental contexts. This article delves into its biological properties, mechanisms of action, toxicity, and relevant case studies to provide a comprehensive overview.

This compound is derived from the methylation of inorganic arsenic. It is primarily utilized as a herbicide , targeting a range of weed species. The compound acts by disrupting metabolic processes in plants, leading to their death. The mechanism involves interference with photosynthesis and cellular respiration, which are crucial for plant growth and survival.

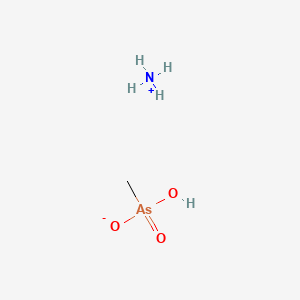

Chemical Structure

The chemical formula for this compound is CH4AsNO3, and its molecular structure can be represented as follows:

This structure indicates the presence of both ammonium and methanearsonate ions, contributing to its herbicidal properties.

Toxicity Profile

The toxicity of this compound varies across different organisms. In mammals, it is considered slightly toxic , with an oral LD50 value of approximately 2200 mg/kg in rats. However, inhalation exposure poses a higher risk, with acute toxicity noted at levels greater than 20 mg/kg .

Long-term Health Effects

Long-term exposure to organoarsenic compounds, including MMA, has been associated with an increased risk of several cancers, including skin and lung cancers . Studies suggest that while MMA exhibits some toxicological effects similar to those of arsenic trioxide, it also plays a role in the detoxification pathways of inorganic arsenic in mammals .

Biological Activity in Case Studies

Several studies have explored the biological effects of this compound in various contexts:

- Agricultural Impact : Research has shown that MMA effectively controls specific weed species in vineyards and agricultural fields. Its application has led to significant reductions in weed biomass, thereby improving crop yields .

- Environmental Studies : Investigations into soil health have indicated that prolonged use of MMA can alter microbial communities within the soil ecosystem. While it effectively suppresses weeds, it may also impact beneficial soil microorganisms .

- Aquatic Toxicity : Studies have reported that runoff containing MMA can adversely affect aquatic life by disrupting endocrine functions in fish species. This highlights the importance of managing MMA applications to prevent environmental contamination .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity and effects of this compound:

Properties

CAS No. |

2321-53-1 |

|---|---|

Molecular Formula |

CH8AsNO3 |

Molecular Weight |

157.00 g/mol |

IUPAC Name |

azanium;hydroxy(methyl)arsinate |

InChI |

InChI=1S/CH5AsO3.H3N/c1-2(3,4)5;/h1H3,(H2,3,4,5);1H3 |

InChI Key |

MLWMZTRCXNCAPF-UHFFFAOYSA-N |

Canonical SMILES |

C[As](=O)(O)[O-].[NH4+] |

Related CAS |

124-58-3 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.